molecular formula C19H17N3O2S2 B2793073 3-(4-Propoxyphenyl)-5-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole CAS No. 1115908-45-6

3-(4-Propoxyphenyl)-5-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole

Cat. No.: B2793073
CAS No.: 1115908-45-6
M. Wt: 383.48
InChI Key: SMPMOXFEWWKDKH-UHFFFAOYSA-N
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Description

3-(4-Propoxyphenyl)-5-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 4-propoxybenzene group and at position 5 with a [4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl moiety. The oxadiazole ring is a five-membered aromatic system with two nitrogen and one oxygen atom, known for its stability and role in medicinal chemistry.

Properties

IUPAC Name

3-(4-propoxyphenyl)-5-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S2/c1-2-9-23-14-7-5-13(6-8-14)19-21-17(24-22-19)11-18-20-15(12-26-18)16-4-3-10-25-16/h3-8,10,12H,2,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPMOXFEWWKDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-Propoxyphenyl)-5-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its antibacterial, anti-inflammatory, and antioxidant properties based on various research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H18N4O2S\text{C}_{19}\text{H}_{18}\text{N}_4\text{O}_2\text{S}

This compound features a propoxyphenyl group and a thiazole moiety, contributing to its biological efficacy.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of oxadiazole derivatives. The compound's effectiveness was evaluated against various bacterial strains using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Escherichia coli0.230.46
Staphylococcus aureus0.710.95
Bacillus cereus0.180.24
Salmonella typhimurium0.350.70

The results indicate that the compound exhibits significant antibacterial activity, particularly against E. coli and B. cereus, with MIC values as low as 0.18 mg/mL .

Anti-inflammatory Activity

In vitro studies have demonstrated the anti-inflammatory potential of this compound through assays measuring protein denaturation and cytokine release.

Table 2: Anti-inflammatory Effects

Compound% Inhibition at IC50 (µM)
This compound33.2 - 82.9
Diclofenac (Standard)85

The compound showed promising anti-inflammatory effects with an IC50 range indicating effective inhibition of protein denaturation comparable to standard anti-inflammatory agents like diclofenac .

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays.

Table 3: Antioxidant Activity

CompoundIC50 (µM)
This compound38.6 - 43.5

The antioxidant activity indicates that this compound can effectively scavenge free radicals, contributing to its therapeutic potential in oxidative stress-related diseases .

Case Studies and Research Findings

A notable study conducted by researchers aimed to synthesize and evaluate a series of thiazole derivatives for their biological activities. Among these derivatives, the compound exhibited one of the highest levels of antibacterial activity against E. coli and Bacillus cereus, showcasing its potential as a lead compound for further drug development.

Additionally, the incorporation of thiazole and oxadiazole moieties has been linked to enhanced biological activity across various classes of compounds, suggesting that structural modifications can yield potent therapeutic agents .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. Research indicates that compounds containing the oxadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A study evaluated several oxadiazole derivatives for their in vitro cytotoxicity against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines. The results demonstrated that certain derivatives showed IC50 values comparable to standard chemotherapeutics like cisplatin .
  • Another investigation focused on the mechanism of action, revealing that these compounds might inhibit key enzymes involved in DNA synthesis, such as thymidylate synthase .

Antimicrobial Activity

The compound also displays promising antimicrobial properties. Research has shown that oxadiazole derivatives can act against a range of bacterial and fungal pathogens:

  • A study reported that oxadiazoles exhibited significant antifungal activity against various strains, suggesting their potential use in treating fungal infections .

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical models:

  • In Vitro Studies : Compounds structurally related to 3-(4-Propoxyphenyl)-5-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole were tested for cytotoxicity against glioblastoma cell lines and showed significant apoptosis induction via colony formation assays .
  • In Vivo Studies : Other derivatives have been evaluated in animal models for their anticancer and anti-diabetic properties, demonstrating a reduction in tumor size and improved metabolic profiles .

Chemical Reactions Analysis

General Procedure ( ):

  • Formation of Amidoxime :

    • Reaction of 4-propoxybenzonitrile with hydroxylamine hydrochloride in ethanol under reflux yields 4-propoxybenzamidoxime.

    • Key conditions : K₂CO₃ or CH₃COOH as catalysts, microwave irradiation (MWI) for enhanced efficiency .

  • Cyclization :

    • The amidoxime reacts with a carboxylic acid derivative (e.g., [4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetic acid) in the presence of a coupling agent (e.g., DCC) or under acidic conditions (e.g., POCl₃) to form the 1,2,4-oxadiazole ring .

Example Reaction:

4-Propoxybenzonitrile+NH2OH\cdotpHClEtOH, MWI4-Propoxybenzamidoxime[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]acetic acid, POCl₃Target Compound\text{4-Propoxybenzonitrile} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, MWI}} \text{4-Propoxybenzamidoxime} \xrightarrow{\text{[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]acetic acid, POCl₃}} \text{Target Compound}

Functionalization of Substituents

The substituents on the oxadiazole ring (4-propoxy phenyl and thiazolylmethyl groups) are introduced during or after cyclization:

Thiazole-Thiophene Moiety

  • The thiazole ring is synthesized via Hantzsch thiazole synthesis:

    • Condensation of [4-(thiophen-2-yl)]thioamide with α-bromoacetylthiophene under basic conditions .

  • The methylene linker (-CH₂-) is introduced via alkylation using a bromomethyl intermediate or through Mannich reactions ( ).

Propoxyphenyl Group

  • Introduced via nucleophilic substitution:

    • Reaction of 4-hydroxyphenyl precursors with propyl bromide in the presence of K₂CO₃ .

Reactivity and Stability

Based on analogous 1,2,4-oxadiazole derivatives, the compound is expected to exhibit the following reactivity:

Ring-Opening Reactions

  • Acidic Hydrolysis : The oxadiazole ring may undergo hydrolysis in concentrated HCl or H₂SO₄ to yield corresponding amides or nitriles .

  • Basic Conditions : Stable under mild bases but may degrade in strong alkaline media.

Electrophilic Substitution

  • The thiophene ring is susceptible to electrophilic substitution (e.g., nitration, sulfonation) at the 5-position due to electron-rich aromaticity .

Oxidative Reactions

  • The thiazole sulfur may oxidize to sulfoxide or sulfone derivatives under strong oxidizing agents (e.g., H₂O₂, mCPBA) .

Comparative Synthetic Approaches

MethodConditionsYield (%)Key FeaturesSource
Amidoxime CyclizationPOCl₃, reflux65–75High regioselectivity
Microwave-AssistedK₂CO₃, MWI, 15 min80–85Eco-friendly, rapid
Hantzsch Thiazoleα-Bromo ketone, NH₄SCN70–78Compatible with thiophene derivatives

Spectroscopic Characterization

  • ¹H NMR :

    • δ 1.05 (t, 3H, -OCH₂CH₂CH₃), δ 4.02 (q, 2H, -OCH₂-), δ 6.90–7.80 (m, aromatic protons).

  • IR :

    • Peaks at 1650 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C) .

Biological Implications

While not directly studied for this compound, 1,2,4-oxadiazoles with thiazole and thiophene substituents demonstrate:

  • Anticancer Activity : Inhibition of MMP-9 (IC₅₀: 1.65–2.55 μM) .

  • Antimicrobial Effects : Gram-positive and Gram-negative bacterial inhibition (MIC: 15–20 μg/mL) .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C (DSC/TGA).

  • Photostability : Susceptible to UV-induced degradation, requiring storage in amber vials .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The nitro group in 3-(4-nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is electron-withdrawing, which may reduce metabolic stability compared to the electron-donating propoxy group in the target compound.
  • Bioactivity : Thiophene-thiazole hybrids (e.g., in the target compound) are associated with antimicrobial activity, as seen in triazole-thiophene derivatives .
  • Synthetic Accessibility : The commercial production of 3-(4-nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole suggests scalability, while the target compound’s synthesis would require optimization of coupling reactions for the bulky thiazole-thiophene group .

Substituent Impact on Pharmacological Properties

Aromatic Substitutions

  • Propoxyphenyl vs.
  • Halogenated Derivatives : Bromo or chloro substituents (e.g., in 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol ) enhance halogen bonding with target proteins, improving binding affinity.

Heterocyclic Moieties

  • Thiophene-Thiazole Hybrid : The [4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl group in the target compound may mimic ATP or cofactor binding sites, as seen in kinase inhibitors .
  • Triazole vs. Oxadiazole : Triazole derivatives (e.g., in ) exhibit higher metabolic stability than oxadiazoles due to reduced susceptibility to hydrolysis .

Key Findings :

  • Antimicrobial activity correlates with the presence of thiophene and halogenated aryl groups .

Q & A

Q. What synthetic strategies are effective for constructing the 1,2,4-oxadiazole core in derivatives like this compound?

The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions. For example, in structurally similar compounds, POCl₃ or HATU-mediated coupling reactions are used to form the oxadiazole core. Intermediate steps may involve nucleophilic substitution (e.g., thiophene-thiazole coupling) or Suzuki-Miyaura cross-coupling for aryl group introduction .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation requires a combination of elemental analysis (C, H, N, S), FT-IR (to confirm functional groups like C=N and S-C), and multinuclear NMR (¹H and ¹³C). For example, in triazole-thiazole hybrids, ¹H NMR signals at δ 2.5–3.5 ppm indicate methylene bridges, while thiophene protons appear at δ 6.8–7.5 ppm. LC-MS or HRMS further confirms molecular weight .

Q. What preliminary assays are used to screen its biological activity?

Initial screening involves in vitro cytotoxicity assays (e.g., MTT against cancer cell lines like T47D or MX-1 tumors) and apoptosis induction via flow cytometry (cell cycle arrest in G₁ phase). Caspase activation assays (e.g., caspase-3/7) are critical for confirming apoptotic pathways .

Advanced Research Questions

Q. How can DFT calculations predict conformational flexibility and electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level optimizes molecular geometry and calculates vibrational frequencies, HOMO-LUMO gaps, and NMR chemical shifts. For example, torsion angle scans (from –180° to +180°) reveal energy barriers for rotation in thiophene-thiazole linkages, while HOMO-LUMO analysis predicts reactivity toward electrophiles .

Q. What role do molecular docking studies play in understanding its bioactivity?

Docking with targets like TIP47 (an IGF II receptor binding protein) identifies binding modes and interaction energies. Software like AutoDock Vina or Schrödinger Suite evaluates hydrogen bonding, π-π stacking, and hydrophobic interactions. ADME analysis (e.g., SwissADME) predicts pharmacokinetic properties, such as LogP and bioavailability .

Q. How do substituents on the thiophene and thiazole rings influence bioactivity?

Structure-Activity Relationship (SAR) studies show electron-withdrawing groups (e.g., –Cl on thiophene) enhance apoptosis-inducing activity, while bulky substituents (e.g., propoxyphenyl) improve membrane permeability. The thiazole ring’s methylene bridge is critical for maintaining spatial alignment with biological targets .

Q. What analytical challenges arise in resolving spectral data for such hybrids?

Overlapping signals in ¹H NMR (e.g., aromatic protons from thiophene and phenyl groups) require 2D techniques like COSY or HSQC. IR bands near 1600 cm⁻¹ (C=N) and 690 cm⁻¹ (C-S) must be deconvoluted using Gaussian fitting. High-resolution mass spectrometry (HRMS) with ESI+ ionization resolves isotopic patterns for sulfur-containing fragments .

Methodological Considerations

Q. How to optimize reaction yields in multi-step syntheses?

Key steps include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution for thiazole formation.
  • Catalysts : K₂CO₃ or Et₃N for deprotonation; Pd(PPh₃)₄ for cross-coupling.
  • Purification : Gradient column chromatography (hexane:EtOAc) or recrystallization (ethanol/water) .

Q. What strategies mitigate byproduct formation during heterocyclic coupling?

  • Use of protecting groups (e.g., Boc for amines) during thiazole-thiophene coupling.
  • Temperature control (<80°C) to prevent oxadiazole ring decomposition.
  • Real-time monitoring via TLC or HPLC to isolate intermediates .

Q. How to validate target engagement in cellular assays?

Photoaffinity labeling with probes like biotin-azide tags the compound’s binding site, followed by pull-down assays and Western blotting. Competitive binding assays (e.g., with IGF II) confirm specificity for TIP47 .

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